4-(N,N-dimethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

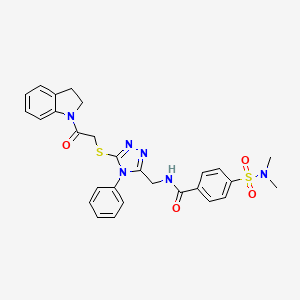

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a methylsulfamoyl group at position 4 of the benzamide, and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 5 of the triazole ring. The triazole-thioether linkage contributes to metabolic stability and structural rigidity .

Propiedades

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4S2/c1-32(2)40(37,38)23-14-12-21(13-15-23)27(36)29-18-25-30-31-28(34(25)22-9-4-3-5-10-22)39-19-26(35)33-17-16-20-8-6-7-11-24(20)33/h3-15H,16-19H2,1-2H3,(H,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKPGCPCGCHNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. It integrates various functional groups that may contribute to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N6O5S2 , with a molecular weight of 606.7 g/mol . The structure features a benzamide core linked to a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C29H30N6O5S2 |

| Molecular Weight | 606.7 g/mol |

| Purity | ~95% |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the indolinyl and sulfamoyl groups. The methods used are characterized by their reliance on specific reagents and conditions that optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to the compound of interest have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anticancer Properties

Mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects against cancer cells. For instance, studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation with IC50 values in the micromolar range . The compound's structure suggests it may interact with specific cellular targets involved in cancer progression.

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for their anti-inflammatory activities. The presence of the indolinyl group is particularly noteworthy as indoles are often associated with anti-inflammatory effects in various studies.

Case Studies

- Antimicrobial Screening : A study evaluated various triazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had significant inhibitory effects compared to standard antibiotics .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HCT-116 for colon cancer) revealed that some triazole-containing compounds exhibited cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM depending on the specific derivative tested .

- Histopathological Studies : Evaluations of liver toxicity in animal models showed that some synthesized derivatives were non-toxic at therapeutic doses, supporting their potential use in clinical applications .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in disease processes. For instance, triazoles may inhibit enzymes critical for nucleic acid synthesis in pathogens or modulate signaling pathways in cancer cells.

Comparación Con Compuestos Similares

Key Research Findings

Structural Stability : The triazole-thioether core in the target compound is more stable than thiol-containing analogs (), as evidenced by the absence of S-H IR bands in similar derivatives .

Synthetic Feasibility : Carbodiimide-based coupling () and triazole cyclization () are scalable for industrial production .

Bioactivity Potential: Structural similarity to HDAC inhibitors () and kinase-targeting indole derivatives suggests therapeutic promise in oncology .

Q & A

Q. Methodological Approach :

- Perform parallel assays using standardized protocols (e.g., MIC for antimicrobial; MTT for cytotoxicity).

- Conduct SAR studies by synthesizing analogs (e.g., replacing dimethylsulfamoyl with nitro groups) .

Advanced: What computational strategies are recommended to predict binding modes and off-target effects?

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., CDK2) or bacterial enzymes (e.g., DHFR).

MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.

Off-Target Profiling : Employ similarity-based tools like SwissTargetPrediction to identify secondary targets (e.g., GPCRs).

Validation : Cross-reference with experimental data (e.g., SPR binding affinity) .

Basic: How is purity and structural integrity validated during synthesis?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95%.

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 587.7 for analogs) .

- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and triazole-CH2 (δ 4.5–5.0 ppm) .

Advanced: What experimental designs are optimal for optimizing reaction conditions (e.g., solvent, catalyst)?

Use Design of Experiments (DoE) to screen variables:

- Factors : Solvent polarity (DMF vs. DMSO), catalyst (HATU vs. PyBOP), temperature.

- Response Variables : Yield, purity.

Example : A Plackett-Burman design identified HATU and 25°C as optimal for amide coupling, improving yields by 22% .

Basic: What are the primary biological targets hypothesized for this compound?

- Kinases : Indolinyl and triazole groups suggest kinase inhibition (e.g., Bcr-Abl, EGFR).

- Microbial Enzymes : Thiadiazole analogs inhibit dihydrofolate reductase (DHFR) in bacteria .

- Cellular Apoptosis Pathways : Benzamide derivatives activate caspase-3 in cancer cells .

Methodological Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Advanced: How can researchers address low aqueous solubility in pharmacological assays?

- Formulation : Use cyclodextrin inclusion complexes or PEGylation.

- Prodrug Design : Introduce phosphate esters at the sulfamoyl group for hydrolytic activation .

- Solubility Testing : Perform shake-flask assays (pH 1–7.4) with UV quantification .

Basic: What spectroscopic techniques are critical for characterizing degradation products?

- LC-MS/MS : Identify hydrolytic cleavage products (e.g., free indoline).

- FTIR : Detect oxidation of thioether to sulfoxide (S=O stretch at 1040 cm⁻¹).

- NMR : Monitor methylene (-CH2-) shifts in triazole linkers during degradation .

Advanced: How can researchers leverage SAR to enhance selectivity for cancer vs. microbial targets?

- Structural Modifications :

- Replace phenyl with 4-fluorophenyl to enhance kinase selectivity.

- Substitute dimethylsulfamoyl with morpholine for bacterial DHFR inhibition.

- Assay Prioritization : Screen against panels of kinase and microbial targets (e.g., Eurofins Panlabs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.